N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(ethanesulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-2-25(22,23)13-9-7-12(8-10-13)17(21)20-18-15(11-19)14-5-3-4-6-16(14)24-18/h7-10H,2-6H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGWXCXXMQSXHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
| Component | Quantity | Role |
|---|---|---|
| Cyclohexanone | 1.0 equiv | Ketone substrate |
| Ethyl cyanoacetate | 1.2 equiv | Activated nitrile source |
| Elemental sulfur | 1.5 equiv | Sulfur incorporation agent |
| Triethylamine (base) | Catalytic | Reaction catalyst |
| Ethanol (solvent) | 20 mL/g | Solvent |
Procedure :
- Cyclohexanone, ethyl cyanoacetate, and sulfur are refluxed in ethanol with triethylamine (2–4 h).
- The intermediate α,β-unsaturated nitrile undergoes cyclization to form 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene (Yield: 80–90%).
Key Spectral Data :
- IR : 3323–3428 cm⁻¹ (N–H stretch), 2201 cm⁻¹ (C≡N).
- ¹H NMR (DMSO-d₆) : δ 0.89 (s, t-butyl), 1.15–2.47 (m, cyclohexane protons), 6.93 (br s, NH₂).
Synthesis of 4-(Ethanesulfonyl)benzoyl Chloride
The benzamide precursor requires para-substitution with an ethanesulfonyl group.
Sulfonation of Toluene Derivative
Step 1: Sulfonation of 4-Methylbenzoic Acid
| Reagent | Conditions | Outcome |
|---|---|---|
| Ethanesulfonyl chloride | DCM, 0°C to RT, 12 h | 4-(Ethanesulfonyl)benzoic acid |
| Triethylamine | 2.0 equiv | Acid scavenger |
Procedure :
- 4-Methylbenzoic acid is treated with ethanesulfonyl chloride in dichloromethane (DCM) with triethylamine.
- The product is isolated via aqueous workup (Yield: 70–75%).
Step 2: Conversion to Acyl Chloride
| Reagent | Conditions | Outcome |
|---|---|---|
| Thionyl chloride (SOCl₂) | Reflux, 2 h | 4-(Ethanesulfonyl)benzoyl chloride |
| DCM | Solvent |
Procedure :
4-(Ethanesulfonyl)benzoic acid is refluxed with excess SOCl₂, followed by solvent removal (Yield: 90–95%).
Coupling of Tetrahydrobenzothiophene Amine with Benzoyl Chloride
The final step involves amide bond formation between the tetrahydrobenzothiophene amine and sulfonylated benzoyl chloride.
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| 2-Amino-3-cyano-tetrahydrobenzothiophene | 1.0 equiv | Amine substrate |
| 4-(Ethanesulfonyl)benzoyl chloride | 1.1 equiv | Electrophilic coupling agent |
| DCM | 15 mL/g | Solvent |
| Triethylamine | 2.0 equiv | Base |
Procedure :
- The amine and benzoyl chloride are stirred in DCM with triethylamine (0–5°C, 2 h).
- The product is purified via column chromatography (Yield: 65–75%).
Key Spectral Data :
- IR : 1675 cm⁻¹ (C=O amide), 1320 cm⁻¹ (S=O).
- ¹H NMR (DMSO-d₆) : δ 1.15 (t, CH₃CH₂SO₂), 3.45 (q, CH₂SO₂), 8.02 (d, aromatic H).
Alternative Synthetic Routes
Solid-Phase Synthesis (Combinatorial Approach)
A patent (Source) describes combinatorial methods for tetrahydrobenzothiophene derivatives using solid-supported reagents, though yields are unspecified.
Direct Sulfonation Post-Coupling
An alternative strategy involves coupling 4-sulfobenzoic acid derivatives after amide formation, but this method risks over-sulfonation.
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Gewald reaction | High yield, scalable | Requires toxic sulfur |
| Acyl chloride coupling | High reactivity, clean reaction | Moisture-sensitive reagents |
| Combinatorial synthesis | Library diversification | Lower yields, complex setup |
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(ethanesulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide or thiophene ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(ethanesulfonyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The target compound shares a common 2-aminothiophene scaffold with several analogs, but differences in substituents lead to distinct molecular properties:
Key Observations:
- Substituent Effects : The ethanesulfonyl group in the target compound contrasts with alkoxy (e.g., isopropoxy in ), sulfamoyl (), and nitro () substituents. These groups modulate electronic properties, solubility, and steric bulk.
- Molecular Weight : Analogs range from 340.44 (isopropoxy derivative) to 497.70 (dibutylsulfamoyl derivative), suggesting flexibility in designing compounds for specific pharmacokinetic profiles.
Spectroscopic and Crystallographic Data
- IR Spectroscopy : Analogs with sulfonyl or carbonyl groups exhibit characteristic absorption bands (e.g., C=O at ~1663–1682 cm⁻¹ and C=S at ~1243–1258 cm⁻¹) . The target compound’s ethanesulfonyl group would likely show S=O stretches near 1150–1300 cm⁻¹.
- Crystal Structures : In related compounds, the tetrahydrobenzothiophene core adopts envelope conformations, with dihedral angles between aromatic rings influencing molecular packing (e.g., 54.1° in ). Intramolecular hydrogen bonds (e.g., N–H⋯O) and π-π interactions are common .
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(ethanesulfonyl)benzamide is a compound of significant interest in the field of medicinal chemistry due to its biological activity as a selective inhibitor of certain kinases. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H18N2O2S
- Molecular Weight : 302.39 g/mol
- CAS Number : 312917-14-9
- Appearance : Tan solid
- Solubility : Soluble in DMSO (10 mg/ml)
The primary mechanism of action for this compound involves its role as an inhibitor of c-Jun N-terminal kinases (JNKs), specifically JNK2 and JNK3. These kinases are part of the mitogen-activated protein kinase (MAPK) signaling pathway, which is critical in regulating various cellular processes including proliferation, differentiation, and apoptosis.
Binding Affinity
Research indicates that this compound exhibits high binding affinity for JNK2 and JNK3 with pIC50 values of 6.5 and 6.7 respectively. It shows selectivity against other MAPK family members such as JNK1 and p38α, highlighting its potential for targeted therapeutic applications without off-target effects .
Inhibition Studies
In vitro studies have demonstrated that this compound effectively inhibits JNK activity in a dose-dependent manner. The compound's selectivity profile suggests it may be beneficial in conditions where JNK signaling is dysregulated, such as in certain cancers and neurodegenerative diseases.
Case Studies
- Cancer Research : In a study focused on breast cancer cell lines, treatment with this compound resulted in reduced cell viability and increased apoptosis rates. The mechanism was attributed to the inhibition of JNK-mediated survival pathways .
- Neurodegenerative Diseases : Another investigation explored the effects of this compound on neuronal cells exposed to oxidative stress. Results indicated that it could protect against cell death by modulating JNK signaling pathways involved in neuroinflammation .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to other known JNK inhibitors:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(ethanesulfonyl)benzamide?
- Methodology : The synthesis typically involves cyclization of a thiophene precursor followed by coupling with a sulfonyl-substituted benzamide. For example, cyclization of 2-aminothiophene derivatives (e.g., 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene) can be achieved using 1,4-dioxane and benzoylisothiocyanate under reflux, followed by coupling with 4-(ethanesulfonyl)benzoyl chloride in dichloromethane using triethylamine as a base . Purification via silica gel chromatography (20% ethyl acetate/hexane) yields the target compound.
Q. How is the crystal structure of this compound characterized, and what conformational features are critical?
- Methodology : Single-crystal X-ray diffraction (e.g., Agilent Eos Gemini diffractometer with CuKα radiation) reveals key structural details. The tetrahydrobenzothiophene ring adopts a half-chair or envelope conformation, with dihedral angles between the benzamide and thiophene planes (e.g., 7.1°–59.0° in analogous structures). Intramolecular N–H⋯O hydrogen bonds (S(6) motifs) and weak π–π stacking interactions (3.9 Å centroid separation) stabilize the structure .
Q. What preliminary biological activities have been reported for this compound class?
- Methodology : In vitro assays (e.g., MTT for cytotoxicity) evaluate anti-proliferative effects. For example, related benzothiophene derivatives show IC₅₀ values <10 µM against lung cancer (A549) and breast cancer (MCF-7) cell lines . Ethanesulfonyl groups enhance solubility and target engagement, while the cyano group improves metabolic stability .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities across structurally similar compounds?
- Methodology : Perform head-to-head comparisons under standardized assay conditions (e.g., identical cell lines, serum concentrations, and incubation times). For instance, conflicting cytotoxicity data may arise from variations in substituents (e.g., tert-butyl vs. methoxy groups). Use structure-activity relationship (SAR) studies with controlled modifications (e.g., replacing ethanesulfonyl with methylsulfonyl) to isolate contributing factors .
Q. What experimental strategies optimize the compound’s pharmacokinetic properties without compromising activity?
- Methodology :
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or morpholine) to the benzamide moiety to enhance aqueous solubility.
- Metabolic stability : Replace labile groups (e.g., ester linkages) with stable alternatives (e.g., amides) based on in vitro microsomal assays .
- Data example : In a study, tert-butyl-substituted analogs showed 2-fold higher plasma half-life (t₁/₂ = 8.2 h) compared to unsubstituted derivatives (t₁/₂ = 3.5 h) in rodent models .
Q. How can crystallographic data resolve ambiguities in molecular docking studies for this compound?
- Methodology : Use high-resolution crystal structures (e.g., PDB ID 1015542) to validate docking poses in target proteins (e.g., kinases). For example, the ethanesulfonyl group’s orientation in the ATP-binding pocket of EGFR was confirmed via overlay with crystallographic coordinates, resolving prior contradictions in binding affinity calculations .
Key Considerations for Experimental Design
- Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., Western blotting alongside MTT assays) to confirm mechanism-specific effects.
- Stereochemical Control : Monitor racemization during synthesis via chiral HPLC, especially for compounds with asymmetric centers .
- Thermodynamic Solubility : Use differential scanning calorimetry (DSC) to assess polymorphic stability, which impacts formulation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
